The primary source of 5-(4,5-dihydroxypentyl)uracil is the bacteriophage SP15, which infects Bacillus subtilis. Research has indicated that this compound exists as a nucleoside triphosphate within the acid-soluble extracts from infected bacterial cells. Notably, studies have shown that uracil itself does not appear in the DNA of either replicating or mature phage, highlighting the unique biosynthetic pathways involved in the production of this compound .
5-(4,5-Dihydroxypentyl)uracil is classified as a modified nucleobase due to its derivation from uracil with additional hydroxyl groups on the pentyl side chain. This modification alters its chemical properties and potentially its biological functions compared to standard nucleobases.
The synthesis of 5-(4,5-dihydroxypentyl)uracil can be achieved through various methods, primarily involving biochemical pathways within bacteria. The compound is biosynthesized from uracil via enzymatic reactions that introduce hydroxyl groups at specific positions on the pentyl chain.
The molecular structure of 5-(4,5-dihydroxypentyl)uracil features a pyrimidine ring characteristic of uracil with two hydroxyl groups attached to a pentyl chain at positions 4 and 5.
5-(4,5-Dihydroxypentyl)uracil participates in various biochemical reactions typical for nucleotides and nucleosides:
The incorporation mechanism involves specific polymerases that recognize modified nucleotides and integrate them into growing DNA strands during replication.
The mechanism of action for 5-(4,5-dihydroxypentyl)uracil primarily revolves around its role as a nucleotide precursor in DNA synthesis. Its incorporation into DNA affects the stability and functionality of the genetic material.
Research indicates that this compound can influence the fidelity of DNA replication due to its structural modifications compared to standard nucleotides like thymine and cytosine .
The discovery of DHPU is inextricably linked to investigations of Bacillus subtilis bacteriophage SP-15 in the early 1970s. Marmur and colleagues first observed that SP-15 DNA exhibited anomalous properties: unusually low thermal denaturation temperature (Tm = 61.5°C), high CsCl buoyant density (1.761 g/mL), and unexpected orcinol reactivity (typically associated with ribose sugars) [6]. These discrepancies suggested a non-canonical nucleic acid composition.
In 1972, Brandon, Gallop, Marmur, Hayashi, and Nakanishi elucidated the chemical structure through a combination of nuclear magnetic resonance spectroscopy and mass spectrometry. They identified a uracil derivative modified at the C5 position with a 4,5-dihydroxypentyl side chain (–CH2–CH(OH)–CH2–CH(OH)–CH3). The compound was initially designated "5-(4',5'-dihydroxypentyl)uracil" based on IUPAC nomenclature [6]. Subsequent studies revealed that approximately 50% of thymine residues in SP-15 DNA are replaced by DHPU, establishing its role as a thymine analog [3] [6].
Table 1: Key Historical Milestones in DHPU Research
Year | Discovery | Researchers |
---|---|---|
1971 | Anomalous biophysical properties of SP-15 DNA identified | Marmur et al. |
1972 | Chemical structure determination as 5-(4,5-dihydroxypentyl)uracil | Brandon, Gallop, Marmur, Hayashi, Nakanishi |
1978 | Detection of DHPU nucleoside triphosphate in phage-infected cells | Warren et al. |
1981 | Identification of phosphodiester-linked glucuronolactone modification | Takahashi et al. |
DHPU belongs to the alkylpyrimidine subclass of modified nucleobases characterized by carbon-based side chains replacing hydrogen atoms. Its systematic IUPAC name is 5-[(2R,3S)-1,2-dihydroxy pentan-3-yl]uracil, reflecting the stereochemistry of the dihydroxypentyl moiety [2] [6]. Key structural features include:
Table 2: Structural Comparison of Uracil, Thymine, and DHPU
Nucleobase | Chemical Structure | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|
Uracil | Pyrimidine-2,4(1H,3H)-dione | 112.09 g/mol | Unmodified base in RNA |
Thymine | 5-Methylpyrimidine-2,4(1H,3H)-dione | 126.11 g/mol | 5-methyl group (DNA-specific) |
DHPU | 5-[(2R,3S)-1,2-dihydroxypentan-3-yl]uracil | 190.18 g/mol | C5-bound dihydroxypentyl chain |
DHPU exemplifies hypermodified bases – nucleobases with extensive substitutions beyond simple methylation. Unlike epigenetic modifications (e.g., 5-methylcytosine), hypermodifications typically replace >50% of the canonical base in DNA, fundamentally altering DNA architecture [6] [8].
Biosynthesis and Genomic Incorporation
In SP-15-infected B. subtilis W23, DHPU biosynthesis proceeds via a specialized pathway:
Table 3: Key Steps in DHPU Biosynthesis and Incorporation
Step | Process | Experimental Evidence |
---|---|---|
1 | Formation of DHPU nucleotide precursors | Detection of DHPUTP in acid-soluble extracts of infected cells |
2 | Polymerase incorporation | Thymidine labeling incorporated into phage DNA |
3 | Inhibition by fluoropyrimidines | FUdR blocks DNA synthesis; reversed by thymidine |
4 | Secondary glycosylation | Glucuronolactone and glucose detected on mature DHPU |
Biological Functions
Genomic Context
SP-15 possesses a 222-kb genome (38.6% G+C) encoding 318 proteins. Genomic analysis reveals clusters of carbohydrate metabolism genes potentially involved in DHPU side-chain modification. The absence of BLASTn homologs underscores SP-15’s unique evolutionary trajectory among Myoviridae [6].
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